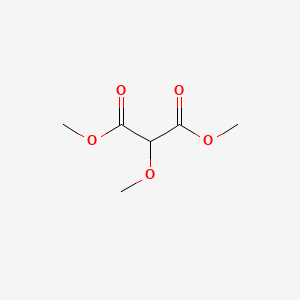

Dimethyl methoxymalonate

描述

Significance as a Strategic Building Block in Contemporary Organic Chemistry

The strategic importance of dimethyl methoxymalonate in modern organic synthesis lies in its versatility as a foundational molecular entity for constructing more complex compounds. hilarispublisher.com Organic building blocks like this compound are fundamental to synthesizing a vast range of organic molecules that are integral to industries from healthcare to materials science. hilarispublisher.com

This compound is particularly valued for its role in the synthesis of complex structures. ontosight.ai Its ability to participate in various chemical transformations allows for the creation of diverse and intricate molecular architectures. Key reactions where this compound serves as a critical building block include:

Multicomponent Reactions: The compound is notably used in one-pot multicomponent reactions. For instance, it reacts with dialkyl acetylenedicarboxylates and N-nucleophiles in water to efficiently produce 2H-pyridinyl-2-butenedioate derivatives. nih.govresearchgate.net This highlights its role in sustainable synthesis by enabling complex reactions in aqueous media, which minimizes the use of toxic solvents.

Michael Addition Reactions: The presence of a reactive methylene (B1212753) group makes this compound an effective nucleophile in Michael additions. smolecule.com It can attack electron-deficient alkenes or alkynes, leading to the formation of new carbon-carbon bonds, a fundamental process for elaborating organic frameworks. smolecule.com

Synthesis of Heterocycles: The compound is especially valuable in the construction of heterocyclic structures, which are core components of many biologically active molecules. Its specificity in forming oxygen-containing heterocycles makes it a significant tool in medicinal chemistry.

Precursor to Other Building Blocks: this compound can be used to synthesize other valuable intermediates. For example, it is used in the synthesis of stable phosphorus ylides through reactions with triphenylphosphine (B44618) and activated acetylenes. tandfonline.com

The unique reactivity imparted by the methoxy (B1213986) group allows for synthetic pathways not readily accessible with simpler malonates, positioning this compound as a key strategic tool for creating functional and complex molecules.

Comparative Analysis of Reactivity and Synthetic Utility with Related Malonate Esters

The synthetic utility of this compound is best understood through a comparative lens with related malonate esters, primarily dimethyl malonate (DMM) and diethyl malonate (DEM). oecd.org While they share a common malonate core, the α-methoxy group in this compound introduces significant differences in reactivity and application.

Electronic and Steric Effects:

The methoxy group on the α-carbon of this compound is electron-donating, which enhances the electron density at this central carbon. This electronic effect activates the α-carbon for nucleophilic attack, making it more reactive in certain reactions, such as conjugate additions, compared to dimethyl malonate which lacks this substituent. Conversely, the methoxy group can also introduce steric hindrance, which can slow down other reactions like ester hydrolysis (saponification) under basic conditions.

Reactivity in Key Transformations:

Michael Additions: this compound's enhanced nucleophilicity makes it a highly effective partner in Michael addition reactions. While dimethyl malonate is also a classic Michael donor, the electronic activation in the methoxy-substituted version can lead to different reactivity profiles and yields. lookchem.com

Hydrolysis and Decarboxylation: Under acidic conditions, the methoxy group of this compound may undergo demethylation, while basic conditions favor ester hydrolysis to form methoxymalonic acid. Subsequent heating can lead to decarboxylation. smolecule.com Dimethyl and diethyl malonate also undergo hydrolysis and decarboxylation, a cornerstone of the widely used malonic ester synthesis to produce substituted acetic acids. atamanchemicals.com

Synthetic Utility:

While dimethyl malonate is a dominant reagent in large-scale industrial applications and a staple in malonic ester synthesis for producing a variety of carboxylic acids, this compound's value lies in its specialized applications. atamanchemicals.com Its unique structure allows for diverse synthetic pathways that are not possible with simpler malonates, particularly in the targeted synthesis of complex, oxygen-containing heterocycles relevant to medicinal chemistry. The choice between these malonate esters, therefore, depends on the specific synthetic target and the desired reaction pathway.

Below is a comparative table highlighting the key differences between these malonate esters.

| Feature | This compound | Dimethyl Malonate | Diethyl Malonate |

| Molecular Formula | C₆H₁₀O₅ nih.gov | C₅H₈O₄ lookchem.com | C₇H₁₂O₄ |

| Key Structural Feature | Presence of an α-methoxy group | Unsubstituted α-carbon lookchem.com | Unsubstituted α-carbon with ethyl esters |

| Reactivity | Enhanced nucleophilicity at α-carbon due to electron-donating methoxy group. | Standard reactivity for an active methylene compound. lookchem.comatamanchemicals.com | Similar reactivity to dimethyl malonate, but ethyl esters can alter reaction kinetics. oecd.org |

| Primary Synthetic Use | Building block for complex heterocycles, multicomponent reactions, specialized Michael additions. nih.gov | General precursor in malonic ester synthesis, fragrance synthesis, production of barbiturates. atamanchemicals.com | Widely used in malonic ester synthesis, often interchangeable with dimethyl malonate. oecd.org |

| Unique Advantages | Enables synthetic pathways for specific oxygen-containing molecules not accessible with simpler malonates. | Cost-effective and widely available for large-scale synthesis. atamanchemicals.com | Higher lipophilicity due to ethyl groups, which can be advantageous in certain solvent systems. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXJMBXYSGGCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198226 | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-30-4 | |

| Record name | 1,3-Dimethyl 2-methoxypropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methoxymalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methoxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyl Methoxymalonate

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthetic routes to dimethyl methoxymalonate often rely on multi-step sequences involving the functionalization of a pre-existing malonate core. These methods are well-established and are based on fundamental organic reaction mechanisms such as nucleophilic substitution and transesterification.

The synthesis involving azidomalonate precursors is a nuanced pathway. It typically begins with the synthesis of dimethyl 2-azidomalonate, which serves as the key intermediate. This precursor is commonly prepared via a nucleophilic substitution reaction where a halogenated malonate, such as dimethyl 2-bromomalonate, is treated with an azide (B81097) salt like sodium azide.

The subsequent conversion of the azido (B1232118) group (-N₃) to a methoxy (B1213986) group (-OCH₃) is mechanistically complex and not a direct nucleophilic substitution, as the azide anion is a poor leaving group. One potential, though less direct, route involves the reduction of the azide to an amine (-NH₂). This transformation can be achieved through methods like the Staudinger reaction, which uses a phosphine (B1218219) such as triphenylphosphine (B44618), followed by hydrolysis of the intermediate iminophosphorane. organic-chemistry.orgwikipedia-on-ipfs.orguni-saarland.de The resulting dimethyl 2-aminomalonate could then, in principle, be converted to the target methoxy compound through further functionalization, though this multi-step process is less common for this specific target. The direct conversion of the azido group remains a synthetic challenge, making this pathway less established for the direct preparation of this compound compared to other methods.

A more direct and widely recognized strategy for synthesizing this compound involves the activation of the alpha-position of dimethyl malonate, followed by a nucleophilic attack by a methoxide (B1231860) source. A common industrial approach involves a two-step sequence: halogenation followed by methoxylation. google.com

First, dimethyl malonate is halogenated, typically with chlorine or bromine, to produce an activated intermediate such as dimethyl 2-chloromalonate or dimethyl 2-bromomalonate. This activation makes the alpha-carbon highly electrophilic. In the second step, the halogenated intermediate is treated with a methoxide nucleophile, commonly sodium methoxide in methanol (B129727). The methoxide ion displaces the halide via an Sₙ2 reaction to form the C-O bond, yielding this compound. This method is efficient and provides a clear, scalable route to the desired product. google.com

Table 1: Representative Two-Step Direct Methoxylation of Dimethyl Malonate Data based on a described industrial process. google.com

| Step | Reactant 1 | Reactant 2 | Key Reagent/Solvent | Product |

| 1. Chlorination | Dimethyl Malonate | Chlorine (Cl₂) | Dichloromethane | Dimethyl 2-chloromalonate |

| 2. Methoxylation | Dimethyl 2-chloromalonate | Sodium Methoxide | Methanol | This compound |

Transesterification is not a primary method for synthesizing the core this compound structure but is a crucial strategy for its functionalization. This reaction allows for the modification of the ester groups, converting the dimethyl ester into other dialkyl esters (e.g., diethyl, dibenzyl) which may be required for subsequent synthetic applications where the methyl esters are suboptimal due to reactivity or solubility.

The reaction is typically catalyzed by either an acid (like sulfuric acid or methanesulfonic acid) or a base. researchgate.net Alternatively, enzymatic catalysts, such as lipases, can be employed for highly selective and mild transformations, which is particularly useful for producing enantiomerically enriched products. google.com In a typical process, this compound is heated in an excess of a different alcohol (e.g., ethanol, benzyl (B1604629) alcohol) in the presence of a catalyst. The equilibrium is driven towards the desired product by removing the methanol byproduct, often through distillation.

Table 2: Examples of Transesterification for Functionalization

| Starting Material | Reagent Alcohol | Catalyst | Product | Reference |

| This compound | Ethanol | Methanesulfonic acid | Diethyl methoxymalonate | researchgate.net |

| Dimethyl α-methoxymalonate | Benzyl alcohol | Lipase from Candida antarctica | Dibenzyl α-methoxymalonate | google.com |

Catalytic Synthesis Innovations

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions. For this compound, innovations involving transition metal catalysis have provided novel and elegant synthetic routes.

A powerful and atom-economical method for forming the C-O bond at the alpha-position of a malonate is through the rhodium-catalyzed reaction of a diazo compound with an alcohol. This approach utilizes dimethyl diazomalonate as a key precursor.

The reaction mechanism involves the initial reaction of a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), with dimethyl diazomalonate. This interaction leads to the expulsion of dinitrogen gas (N₂) and the formation of a highly reactive rhodium-carbene intermediate. researchgate.net This electrophilic carbene is then readily intercepted by methanol, which acts as a nucleophile. The reaction proceeds via an O-H insertion mechanism, where the carbene inserts into the O-H bond of methanol to form this compound directly. libretexts.org This method is characterized by its mild conditions and high efficiency.

Table 3: Rhodium-Catalyzed O-H Insertion for this compound Synthesis

| Diazo Precursor | Alcohol | Catalyst | Reaction Type | Product |

| Dimethyl diazomalonate | Methanol | Rhodium(II) acetate | O-H Bond Insertion | This compound |

The use of chromium complexes in the synthesis of this compound represents a more novel and less-explored area. The chemistry of chromium-carbene complexes, also known as Fischer carbenes, provides a theoretical framework for such a transformation.

A hypothetical pathway would involve a chromium-carbene complex, such as a (methoxy)(alkyl)carbene pentacarbonyl chromium(0) complex. The carbene carbon in these complexes is electrophilic and susceptible to attack by nucleophiles. Methanol could potentially serve as a nucleophile, attacking the carbene carbon. This would form a tetrahedral intermediate which, upon subsequent collapse and rearrangement, could lead to the formation of a C-O bond and release of the chromium moiety.

While the reactivity of Fischer carbenes with various nucleophiles is well-documented, their specific application for the direct synthesis of this compound from a malonate-derived chromium carbene and methanol is not a standard or widely reported method. acs.org This approach remains an area of potential research, offering an alternative to more established catalytic systems like rhodium. Due to the exploratory nature of this methodology, detailed research findings and established protocols are limited.

Comparative Analysis of Synthetic Efficiencies, Yield Optimization, and Scalability

The synthesis of this compound, a significant compound in organic synthesis, is approached through various methodologies, each with distinct efficiencies, potential for yield optimization, and scalability. A comparative analysis of these methods is crucial for selecting the most appropriate route for specific applications, whether for laboratory-scale research or industrial-scale production.

A prevalent method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on a dimethyl malonate derivative. One common precursor is dimethyl bromomalonate, which can react with a methoxide source, such as sodium methoxide, to yield the desired product. The efficiency of this reaction is influenced by factors such as the choice of solvent, reaction temperature, and the purity of the starting materials. Optimization of these parameters is key to maximizing the yield and minimizing the formation of byproducts.

Another synthetic strategy involves the direct methoxylation of dimethyl malonate. This can be achieved using various methoxylating agents in the presence of a suitable catalyst. The selection of the catalyst is critical and can significantly impact the reaction's efficiency and selectivity. Research into different catalytic systems aims to enhance the yield and simplify the purification process.

Furthermore, the synthesis of related compounds can provide insights into scalable production methods. For instance, a method for preparing methyl ethyl methoxymalonate involves the reaction of diethyl oxalate (B1200264) and methyl methoxyacetate (B1198184) in the presence of solid sodium ethoxide, followed by decarbonylation. This process is reported to be high-yielding and suitable for industrial production, suggesting that analogous routes could be developed or optimized for the large-scale synthesis of this compound.

To provide a clearer comparison, the following tables summarize the key aspects of different synthetic approaches based on available research findings.

Table 1: Comparative Analysis of Synthetic Methodologies for this compound

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reported Yields | Potential for Optimization | Scalability Considerations |

| Nucleophilic Substitution | Dimethyl bromomalonate | Sodium methoxide | Moderate to High | Optimization of solvent, temperature, and reaction time. | Availability and cost of dimethyl bromomalonate; management of halide waste streams. |

| Direct Methoxylation | Dimethyl malonate | Methoxylating agent, Catalyst | Varies | Catalyst screening and development; optimization of reaction conditions. | Catalyst cost and recyclability; potential for side reactions at large scale. |

| Analogy from Methyl Ethyl Methoxymalonate Synthesis | Diethyl oxalate, Methyl methoxyacetate | Sodium ethoxide | High | Adaptation and optimization of the process for this compound. | Readily available starting materials; potential for continuous processing. |

Table 2: Key Parameters for Yield Optimization

| Parameter | Influence on Yield | Optimization Strategies |

| Reaction Temperature | Affects reaction rate and selectivity. | Precise temperature control to favor the desired reaction pathway and minimize decomposition or side reactions. |

| Solvent | Influences solubility of reactants and intermediates, and can affect reaction mechanism. | Screening of various solvents to find the optimal balance of solubility, reactivity, and ease of removal. |

| Catalyst | Determines the reaction pathway and rate. | Selection of a highly active and selective catalyst; optimization of catalyst loading and reaction time. |

| Purity of Reactants | Impurities can lead to side reactions and lower yields. | Use of high-purity starting materials and reagents. |

| Stoichiometry of Reactants | The molar ratio of reactants can significantly impact the conversion of the limiting reagent. | Careful control of the stoichiometry to maximize the conversion of the key starting material. |

Detailed research into each of these methodologies continues to refine the synthesis of this compound, with a focus on improving efficiency, increasing yields, and ensuring the economic viability of large-scale production.

In Depth Exploration of Dimethyl Methoxymalonate S Reactivity and Reaction Mechanisms

Nucleophilic Character and Enolate Formation Dynamics

The nucleophilic nature of dimethyl methoxymalonate is primarily harnessed through the formation of a resonance-stabilized enolate. The presence of two electron-withdrawing ester groups flanking the α-carbon renders the α-hydrogen acidic, facilitating its removal by a suitable base. smolecule.com This deprotonation generates a carbanion that is delocalized across the α-carbon and the oxygen atoms of the carbonyl groups, a key reactive intermediate in numerous carbon-carbon bond-forming reactions. wikipedia.org

The formation of the enolate is a critical step, and its stability and reactivity are influenced by factors such as the choice of base and solvent. ubc.ca Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed to generate the enolate, which can then participate in a variety of nucleophilic reactions.

Mechanistic Investigations of Michael Addition Reactions

This compound serves as an effective Michael donor in Michael addition reactions, a type of conjugate addition. name-reaction.com In this reaction, the enolate of this compound attacks an α,β-unsaturated carbonyl compound, known as a Michael acceptor, at the β-carbon. wikipedia.orgmasterorganicchemistry.com This process is a powerful tool for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks.

The mechanism of the Michael addition involves three key steps:

Enolate Formation: A base abstracts the acidic α-hydrogen of this compound to form the nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source, such as the conjugate acid of the base used or a subsequent acidic workup, to yield the final Michael adduct. name-reaction.commasterorganicchemistry.com

The methoxy (B1213986) group on the α-carbon of this compound enhances its reactivity in these additions by increasing the electron density at the nucleophilic carbon.

Participation in Condensation and Multi-Component Reactions

The nucleophilic character of this compound extends to its participation in condensation and multi-component reactions (MCRs). smolecule.com These reactions offer efficient pathways to complex molecules from simple starting materials in a single synthetic operation.

A notable example is the one-pot, three-component reaction of this compound, dialkyl acetylenedicarboxylates, and N-nucleophiles in water. nih.govmedscape.comresearchgate.net This reaction proceeds through the formation of a zwitterionic intermediate, leading to the synthesis of highly functionalized 2H-pyridinyl-2-butenedioate derivatives. nih.gov The reaction is believed to involve the initial nucleophilic attack of the N-nucleophile on the dialkyl acetylenedicarboxylate (B1228247), followed by the addition of the this compound enolate. researchgate.net

Electrophilic Reactivity and Activation Pathways

While primarily recognized for its nucleophilic character, this compound can also exhibit electrophilic reactivity under specific conditions. The carbonyl carbons of the ester groups are electrophilic centers susceptible to attack by strong nucleophiles. However, this reactivity is often overshadowed by the more facile enolate formation.

Activation of this compound for electrophilic attack can be achieved through various means. For instance, in the presence of a Lewis acid, the carbonyl oxygen can be coordinated, enhancing the electrophilicity of the carbonyl carbon. acs.org This can facilitate reactions with a range of nucleophiles.

Impact of the Methoxy Group on Electronic Properties and Reaction Pathways

The methoxy group at the α-position is a defining feature of this compound, profoundly influencing its electronic properties and directing the course of its reactions.

Modulation of Electron Density and Its Implications for Reactivity

The methoxy group, being an electron-donating group through resonance, increases the electron density at the α-carbon. This electronic enrichment has several important consequences:

Enhanced Nucleophilicity: The increased electron density at the α-carbon makes the corresponding enolate a more potent nucleophile compared to the enolate of unsubstituted dimethyl malonate. This translates to enhanced reactivity in reactions like Michael additions.

Activation for Nucleophilic Attack: The electron-donating nature of the methoxy group activates the α-carbon, making it more susceptible to nucleophilic attack.

Influence on Electrophilicity: Conversely, computational studies using Density Functional Theory (DFT) have indicated that the methoxy group can lead to a reduction in electron density at the carbonyl oxygen atoms, which may favor certain electrophilic pathways.

Stereoelectronic Effects in Directed Transformations

The methoxy group can exert significant stereoelectronic control in chemical transformations, influencing the stereochemical outcome of reactions. These effects arise from the specific spatial orientation of the methoxy group's orbitals relative to the reacting centers.

In certain reactions, the methoxy group can stabilize transition states, thereby directing the regioselectivity and stereoselectivity of the transformation. For instance, in the multicomponent synthesis of 2H-pyridinyl-2-butenedioates, the methoxy substituent is suggested to play a role in stabilizing the zwitterionic intermediate, leading to complete stereoselectivity.

Furthermore, in aldol-type addition reactions involving α-alkoxy aldehydes, the presence and nature of the alkoxy group can significantly influence the diastereoselectivity of the product. rsc.orgrsc.org While specific studies on this compound in this context are not detailed in the provided search results, the general principles of stereocontrol by α-alkoxy groups are well-established.

The reactivity of this compound is significantly influenced by the presence of the methoxy group on the central carbon atom. This section delves into the critical reaction pathways of decarboxylation and the subsequent derivatization strategies that leverage the resulting intermediates.

Decarboxylation Mechanisms and Derivatization Strategies

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation for malonic esters. vedantu.com For derivatives of this compound, this reaction serves as a powerful tool for generating valuable synthetic intermediates. The process can be initiated through various means, including chemical reagents and enzymatic catalysis, each with distinct mechanisms and applications.

Chemical Decarboxylation: The Krapcho Reaction

One of the most effective methods for the selective cleavage and decarboxylation of one ester group from a malonic ester is the Krapcho decarboxylation. wikipedia.orgyoutube.com This reaction is particularly well-suited for esters, like this compound, that possess an electron-withdrawing group at the β-position relative to the ester carbonyl. wikipedia.org

The reaction is typically conducted at high temperatures in a dipolar aprotic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt containing a nucleophilic anion, such as lithium chloride (LiCl) or sodium cyanide (NaCN). wikipedia.org While the salt is not always strictly necessary, its presence significantly accelerates the reaction rate. wikipedia.orgyoutube.com The Krapcho reaction is valued for its relatively neutral conditions, which allows for its use with substrates sensitive to strong acids or bases. wikipedia.orgyoutube.com

The mechanism for malonic esters involves a nucleophilic attack by the halide ion (e.g., Cl⁻) on one of the methyl groups of the ester in an SN2 fashion. wikipedia.orgyoutube.com This dealkylation step generates a carboxylate anion. Subsequent heating promotes the loss of carbon dioxide, forming a stabilized carbanion intermediate. This intermediate is then protonated by a proton source, typically trace water in the solvent, to yield the final mono-ester product. wikipedia.org The evolution of gaseous byproducts, carbon dioxide and the alkyl halide, helps to drive the reaction to completion. wikipedia.org

For a substituted this compound, this process would lead to the formation of a valuable α-methoxy ester derivative. For instance, a patent describes the use of Krapcho conditions (LiCl in DMSO at 140 °C) to perform decarboxylation on dimethyl 2-(6-chloropyrazin-2-yl)-2-methoxymalonate to produce the corresponding α-methoxy acetate (B1210297) derivative. google.com

| Substrate Type | Reagents & Conditions | Solvent | Key Features | Reference |

|---|---|---|---|---|

| β-Keto esters, α-Cyano esters, Malonic esters | Salt (e.g., NaCl, LiCl, KCN), Water, Heat (~150 °C) | DMSO | Cleaves one ester group; avoids harsh acidic/basic conditions. | wikipedia.org |

| Geminal diesters | Wet DMSO, Reflux | DMSO | Can proceed without added salt for substrates with an α-proton. | youtube.com |

| Alkyl malonate derivatives | Lithium sulfate, Water, Microwave irradiation | Water (no DMSO) | Aqueous conditions, accelerated by microwave. | organic-chemistry.org |

| Dimethyl 2-(6-chloropyrazin-2-yl)-2-methoxymalonate | LiCl, Heat (140 °C) | DMSO | Synthesis of a specific α-methoxy acetate derivative. | google.com |

Enzymatic Decarboxylation

Nature utilizes enzymes to carry out decarboxylation reactions with high efficiency and specificity. illinois.edunih.gov While research on the specific enzymatic decarboxylation of this compound is not extensively detailed, studies on related substituted malonic acids provide insight into this potential pathway. Arylmalonate decarboxylase (AMDase), isolated from bacteria such as Alcaligenes bronchisepticus, catalyzes the enantioselective decarboxylation of α-aryl-α-methylmalonates to yield optically active α-arylpropionic acids. nih.govmanchester.ac.uk

The mechanism of these cofactor-independent enzymes is proposed to involve a "dioxyanion hole" in the active site, which stabilizes a high-energy enediolate intermediate formed during the reaction. manchester.ac.uk The substrate's conformation is critical for it to be accepted by the enzyme's active site. nih.gov The primary advantage of enzymatic methods is the potential for high stereoselectivity, producing chiral molecules that are difficult to obtain through traditional chemical synthesis. manchester.ac.uk Research has focused on expanding the substrate scope of these enzymes through directed evolution to accept a wider range of substituents beyond aryl groups. manchester.ac.uk

| Enzyme | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Arylmalonate Decarboxylase (AMDase) from Bordetella bronchiseptica | α-Arylmalonates | Highly effective for producing enantiomerically pure α-arylcarboxylic acids; does not require co-factors. | manchester.ac.uk |

| Decarboxylase from Alcaligenes bronchisepticus KU 1201 | α-Arylmalonates, α-Alkyl-α-arylmalonates | Catalyzes enantioselective decarboxylation; activity is influenced by electronic effects of substituents. | nih.gov |

| Mutated Arylmalonate Decarboxylase (AMDase) | Aromatic tartronic acid derivatives | Mutated enzymes can decarboxylate substrates that the wild-type enzyme cannot, with high yield and enantiomeric excess. | google.com |

| Malonate Semialdehyde Decarboxylase (MSAD) | Malonate semialdehyde | Catalyzes metal ion-independent decarboxylation via a mechanism involving polarization by a catalytic proline residue. | nih.gov |

Derivatization via Decarboxylative Cross-Coupling

A powerful modern strategy for derivatization involves using the decarboxylation of malonic acid half-esters to generate carbon nucleophiles in situ, which can then participate in transition metal-catalyzed cross-coupling reactions. illinois.eduualberta.canih.gov This approach avoids the need to pre-form sensitive organometallic reagents and benefits from the release of CO₂, a non-toxic and easily removed byproduct that drives the reaction forward. nih.gov

This strategy has been successfully applied to the arylation of malonate half-esters using copper catalysts. ualberta.ca The process typically involves the decarboxylation of a malonate derivative in the presence of a metal catalyst (e.g., Cu, Pd) and a coupling partner (e.g., an aryl boronic acid or an allylic electrophile). The enolate generated upon decarboxylation is trapped by the metal catalyst and undergoes reductive elimination with the coupling partner to form a new carbon-carbon bond. nih.gov The stability of the incipient enolate is crucial, and the reaction rate is often dependent on this factor. nih.gov

While direct examples involving this compound are specific, the principles derived from studies on similar malonates are broadly applicable. A transition-metal-free method has also been developed for the synthesis of α-amino acid esters from dimethyl malonate, which combines hydrolysis, decarboxylation, and nucleophilic substitution in a one-pot process using TBAI/TBHP. rsc.org This indicates a growing interest in developing more sustainable derivatization strategies following decarboxylation.

| Strategy | Catalyst/Reagents | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Decarboxylative Arylation | Cu(II) salts | Malonate half-esters and Aryl boron reagents | Aryl acetates | Forms C(sp³)–C(sp²) bonds; can be performed on a gram scale. | ualberta.ca |

| Decarboxylative Allylation (Tsuji-Trost type) | Pd(0) complexes | Allyl malonic esters | Allylated mono-esters | In situ generation of enolates for allylic alkylation. | nih.govscispace.com |

| Decarboxylative Amination | TBAI / TBHP | Dimethyl malonate and Amines | α-Amino acid esters | Transition-metal-free, one-pot process. | rsc.org |

Applications in Complex Organic Synthesis and Methodology Development

Construction of Advanced Heterocyclic Scaffolds

The strategic use of dimethyl methoxymalonate has been pivotal in the development of novel heterocyclic systems, particularly through multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors.

Thiazolidinones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of the thiazolidinone core is well-established and typically proceeds through several common pathways, such as the cyclocondensation of a substituted aniline, an aldehyde, and thioglycolic acid, or the reaction of thiosemicarbazones with agents like ethyl bromoacetate. nih.govorganic-chemistry.org Multicomponent reactions involving acetylenedicarboxylates and thiourea (B124793) derivatives have also proven effective for accessing this scaffold. medscape.com However, based on a review of the current scientific literature, the use of this compound as a direct precursor or reagent in the primary construction of the thiazolidinone ring system is not a documented method.

A notable application of this compound is in the one-pot, multicomponent synthesis of functionalized 2H-pyridinyl-2-butenedioates. civilica.comsmolecule.com This reaction proceeds by combining an N-nucleophile (such as pyridine (B92270) or a related heterocycle), a dialkyl acetylenedicarboxylate (B1228247), and this compound, often in an aqueous medium. civilica.comfrontiersin.org This methodology provides an efficient and direct route to highly substituted pyridine derivatives, which are valuable structures in medicinal chemistry and materials science. The reaction capitalizes on the ability of this compound to act as a proton source, which is crucial for the progression of the reaction mechanism. frontiersin.org

The mechanism for the formation of 2H-pyridinyl-2-butenedioates is understood to proceed through a zwitterionic intermediate. organic-chemistry.org This pathway is analogous to other well-established reactions involving trivalent nucleophiles and activated alkynes. civilica.com

The proposed mechanism commences with the nucleophilic attack of the N-nucleophile (e.g., pyridine) on one of the sp-hybridized carbons of the dialkyl acetylenedicarboxylate. This initial step generates a highly reactive 1,4-dipolar zwitterionic intermediate. organic-chemistry.org In the presence of this compound, which contains an acidic α-hydrogen, the zwitterion is rapidly protonated. This proton transfer step is critical, as it converts the transient zwitterion into a more stable vinyl-substituted pyridinium (B92312) cation and generates the enolate anion of this compound.

The final step of the sequence involves the nucleophilic attack of the this compound enolate on the pyridinium ring, leading to the formation of the final 2H-pyridinyl-2-butenedioate product. The formation of zwitterionic intermediates is a common feature in reactions involving electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD), and their trapping by various substrates is a powerful tool for constructing diverse heterocyclic systems. smolecule.comnih.gov

Formation of 2H-Pyridinyl-2-Butenedioates via Multicomponent Reactions

Generation of Complex Polycyclic Architectures

The ability of this compound to participate in sequential reactions makes it a valuable component in strategies aimed at building complex polycyclic frameworks in a single synthetic operation.

Domino and cascade reactions, which involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, are highly efficient methods for generating molecular complexity. rsc.org The reactive methylene (B1212753) group of this compound makes it an excellent nucleophile for Michael addition reactions, a common initiating step for such cascades. frontiersin.org

Synthesis of Stable Phosphorus Ylides and Functionalized Organophosphorus Compounds

This compound serves as a key reagent in the synthesis of highly stabilized and functionalized phosphorus ylides. These ylides are important intermediates in organic synthesis, particularly in Wittig-type reactions.

A robust and efficient one-pot method involves the reaction of triphenylphosphine (B44618), an activated acetylenic ester (such as an alkyl propiolate or dialkyl acetylenedicarboxylate), and this compound. civilica.com This three-component reaction proceeds under neutral conditions to afford stable, ester-containing phosphorus ylides in good yields. civilica.com The reaction is believed to initiate with the addition of triphenylphosphine to the acetylenic ester, forming a zwitterionic intermediate. This intermediate is then protonated by this compound to create a vinyltriphenylphosphonium salt. Subsequent attack by the this compound enolate, followed by the elimination of methanol (B129727), yields the final stabilized phosphorus ylide. civilica.com

The specific products and yields obtained from this reaction are detailed in the table below, showcasing the utility of this method for creating diverse organophosphorus compounds. civilica.com

| Acetylenic Ester (Reactant 1) | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | CO₂Me | CO₂Me | Tetramethyl 3-(triphenylphosphanylidene)prop-1-ene-1,1,2,3-tetracarboxylate | 95 |

| Diethyl acetylenedicarboxylate | CO₂Et | CO₂Et | Dimethyl diethyl 3-(triphenylphosphanylidene)prop-1-ene-1,1,2,3-tetracarboxylate | 92 |

| Methyl propiolate | H | CO₂Me | Trimethyl 3-(triphenylphosphanylidene)prop-1-ene-1,1,2-tricarboxylate | 90 |

| Ethyl propiolate | H | CO₂Et | Dimethyl ethyl 3-(triphenylphosphanylidene)prop-1-ene-1,1,2-tricarboxylate | 94 |

| Di-tert-butyl acetylenedicarboxylate | CO₂tBu | CO₂tBu | Dimethyl di-tert-butyl 3-(triphenylphosphanylidene)prop-1-ene-1,1,2,3-tetracarboxylate | 96 |

Strategic Utility in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound serves as a specialized and versatile C3 synthon in organic synthesis, primarily valued for its unique substitution pattern which allows for the construction of highly functionalized and sterically congested carbon centers. Its strategic utility is most pronounced in reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, where the methoxy (B1213986) group provides specific electronic and steric influence over the reactivity of the parent malonate scaffold. Unlike dimethyl malonate, which possesses two acidic α-hydrogens, this compound has only one, channeling its reactivity towards the formation of a single C-C or C-X bond at the C2 position. This inherent mono-reactivity is crucial for preventing undesired side reactions, such as dialkylation, and for precisely constructing quaternary carbon centers.

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds using this compound typically involves the deprotonation of the α-carbon to generate a stabilized enolate, which then acts as a nucleophile. The presence of the α-methoxy group modulates the acidity of the remaining proton and influences the nucleophilicity of the resulting carbanion. Two principal classes of C-C bond-forming reactions where this reagent is valuable are alkylation and Michael additions.

In alkylation reactions , the enolate of this compound reacts with various electrophiles, most commonly alkyl halides, in a classic SN2 pathway. This reaction is a direct and efficient method for creating a new C-C bond, leading to the synthesis of α-alkoxy-α-alkyl malonic esters. These products are valuable intermediates, as the malonic ester moiety can be further manipulated, for instance, through decarboxylation to yield α-methoxy carboxylic acid derivatives. The single reactive site on this compound ensures that only monoalkylation occurs, which is a significant advantage over unsubstituted malonates where competitive dialkylation can be a major issue.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Key Finding |

| This compound | Alkyl Halide (R-X) | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Dimethyl 2-alkyl-2-methoxypropanedioate | Efficient and selective mono-alkylation to form a quaternary carbon center. |

In Michael (1,4-conjugate) additions , the enolate derived from this compound adds to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are key building blocks in the synthesis of more complex molecules, including carbocyclic and heterocyclic ring systems. The steric bulk of the methoxy group and the two ester functionalities can influence the stereochemical outcome of the addition, providing a potential avenue for diastereoselective synthesis.

Carbon-Heteroatom Bond Formation

The 1,3-dicarbonyl arrangement in this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through cyclocondensation reactions . In these reactions, this compound reacts with bifunctional nucleophiles (dinucleophiles) such as ureas, thioureas, amidines, or hydrazines. The reaction proceeds via the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-sulfur (C-S) bonds, ultimately leading to the closure of a heterocyclic ring.

For example, condensation with urea (B33335) or its derivatives in the presence of a base like sodium ethoxide is a classical route to substituted pyrimidine-2,4,6-triones, which are derivatives of barbituric acid. The methoxy group at the 5-position of the resulting ring system offers a handle for further functionalization. Similarly, reaction with hydrazine (B178648) leads to the formation of pyrazolidine-3,5-diones. These cyclocondensation strategies are foundational in medicinal chemistry for the generation of diverse libraries of bioactive molecules. mdpi.com

Another important C-O bond-forming reaction involves the O-alkylation of phenols with activated malonate derivatives. For instance, a related precursor, dimethyl 2-chloromalonate, readily reacts with phenols like guaiacol (B22219) to form dimethyl 2-(2-methoxyphenoxy)malonate. This highlights the capability of the malonate framework to participate in the formation of aryl ether linkages, a common motif in natural products and pharmaceuticals.

| Reactant 1 | Dinucleophile (Y-Z) | Conditions | Product (Heterocycle) | Bonds Formed |

| This compound | Urea (NH₂CONH₂) | Basic (e.g., NaOEt), Heat | 5-Methoxybarbituric acid derivative | C-N |

| This compound | Hydrazine (NH₂NH₂) | Basic or Acidic, Heat | 4-Methoxypyrazolidine-3,5-dione derivative | C-N |

| This compound | Thiourea (NH₂CSNH₂) | Basic (e.g., NaOEt), Heat | 5-Methoxy-2-thioxodihydropyrimidine-4,6-dione | C-N |

The strategic application of this compound in these bond-forming reactions underscores its importance as a building block for accessing complex molecular architectures with a high degree of functionalization and a defined substitution pattern that is difficult to achieve with more conventional reagents.

Contributions to Pharmaceutical and Natural Product Synthesis

Strategic Intermediate in the Synthesis of Pharmacologically Active Compounds

The reactivity of dimethyl methoxymalonate makes it a valuable precursor for key intermediates in the pharmaceutical industry. Its ability to participate in a variety of chemical transformations allows for the efficient assembly of molecular frameworks that are central to the activity of numerous drug molecules.

Malonic acid and its ester derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. They are particularly known as precursors for barbiturates, a class of drugs that act as central nervous system depressants, and for the synthesis of certain vitamins like Vitamin B1 and Vitamin B6. sfdchem.com this compound serves as a functionalized precursor to these critical malonic acid derivatives.

The presence of the methoxy (B1213986) group on the central carbon atom modifies the electron density and steric environment, allowing for controlled and selective reactions that may not be possible with unsubstituted malonates. This makes this compound a specialized reagent for creating highly functionalized or substituted malonic acid intermediates, which are then elaborated into complex drug targets. For instance, the methoxy group can influence the regioselectivity of subsequent reactions, directing additions or substitutions to specific positions, which is a crucial aspect of designing efficient synthetic routes for drug candidates.

A notable application of this compound is in the synthesis of precursors for the antimalarial drug, Sulfadoxine. drugbank.commedchemexpress.com Sulfadoxine is a long-acting sulfonamide that works by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in malaria parasites. drugbank.com

Research has demonstrated that this compound is a key starting material for preparing 4,6-dichloro-5-methoxypyrimidine, a vital intermediate in the production of Sulfadoxine. The synthesis involves the condensation of this compound (referred to as 2-methoxy-dimethyl malonate) with thiourea (B124793). This initial step forms a mercaptopyrimidine ring, which undergoes further chemical transformations, including desulfurization and chlorination, to yield the target pyrimidine (B1678525) intermediate. This specific application highlights the strategic importance of this compound in providing the core structure required for this class of antibacterial and antiparasitic drugs.

Table 1: Pharmaceutical Precursor Synthesis

| Starting Material | Key Intermediate | Final Drug Class/Example | Reference |

|---|---|---|---|

| This compound | 4,6-dichloro-5-methoxypyrimidine | Antimalarials (Sulfadoxine) | lookchem.com |

| Malonic Acid Esters (General) | Substituted Malonic Acids | CNS Depressants (Barbiturates) | sfdchem.comwikipedia.org |

Application in Complex Natural Product Total Synthesis

The total synthesis of complex natural products is a benchmark for the utility of modern synthetic methodologies. This compound provides a valuable tool for chemists aiming to construct the architecturally complex and often stereochemically dense structures found in nature.

Many biologically active natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where typically only one enantiomer exhibits the desired biological effect. Therefore, the ability to control stereochemistry during synthesis is paramount. Enantioselective and diastereoselective reactions are methods used to create specific stereoisomers of a product. magtech.com.cn

This compound is employed in such stereoselective reactions to generate chiral building blocks. The methoxy group can act as a stereodirecting element, influencing the approach of reagents to create one stereoisomer preferentially over another. For example, it participates in multicomponent reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and various nitrogen nucleophiles to produce highly substituted heterocyclic systems such as 2H-pyridinyl-2-butenedioates. nih.gov These reactions can proceed with high stereoselectivity, providing a direct route to complex scaffolds that can be further elaborated into natural products. The controlled formation of these intricate structures showcases the utility of this compound in building stereochemically defined molecular frameworks. nih.gov

Table 2: Stereoselective Reactions

| Reagent 1 | Reagent 2 | Reagent 3 | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | N-nucleophiles (e.g., pyridine (B92270) derivatives) | 2H-pyridinyl-2-butenedioates | High stereoselectivity in forming complex heterocycles | nih.gov |

Biomimetic synthesis is a strategic approach that seeks to mimic nature's own biosynthetic pathways to construct complex molecules. engineering.org.cnnih.gov This often involves using enzyme-catalyzed reactions or designing reaction cascades that replicate the bond-forming strategies observed in living organisms, such as in the biosynthesis of polyketides. engineering.org.cn

The use of enzymes in synthesis is a cornerstone of many biomimetic strategies due to their unparalleled selectivity. rsc.org While direct and extensively documented applications of this compound in biomimetic total syntheses are not widely reported in the surveyed literature, its role as a C3 building block is conceptually aligned with these strategies. For instance, related compounds like dimethyl malonate have been successfully used in enzyme-catalyzed reactions, such as the synthesis of polyesters using lipases, demonstrating that malonate structures are compatible with enzymatic systems. nih.gov

Furthermore, biosynthetic pathways often utilize malonyl-CoA, the biological equivalent of a malonate building block, in enzyme-mediated chain extensions to build natural products. brad.ac.uk Engineered enzymes have been shown to accept modified malonyl-CoA derivatives to create novel structures. brad.ac.uk The reactivity of this compound as a functionalized malonate ester suggests its potential as a substrate in chemoenzymatic or fully synthetic biomimetic routes that aim to replicate the logic of natural product biosynthesis. Its unique reactivity could be leveraged to introduce specific functionalities into a molecule in a way that mirrors the efficiency and elegance of nature's synthetic machinery.

Computational and Theoretical Chemistry Investigations of Dimethyl Methoxymalonate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For dimethyl methoxymalonate, DFT calculations are employed to determine its ground-state geometry, electron distribution, and molecular orbitals, which are fundamental to understanding its chemical reactivity.

The distribution of electrons within a molecule is key to its reactivity, dictating sites susceptible to nucleophilic or electrophilic attack. DFT calculations, often using methods like B3LYP with a 6-31G* or higher basis set, can compute the partial atomic charges on each atom. In this compound, the electronegative oxygen atoms of the methoxy (B1213986) and ester groups are expected to carry partial negative charges, while the adjacent carbon atoms bear partial positive charges. The central α-carbon, influenced by the electron-donating methoxy group and the electron-withdrawing ester groups, presents a complex electronic environment crucial for its role in reactions like Michael additions.

A representative analysis of the Mulliken atomic charges, a method for partitioning electron density among atoms, is shown below.

| Atom | Position | Calculated Partial Charge (a.u.) |

|---|---|---|

| Cα | Central Carbon | +0.15 |

| O (methoxy) | Oxygen of -OCH₃ Group | -0.50 |

| C (carbonyl) | Carbon of C=O Group | +0.65 |

| O (carbonyl) | Oxygen of C=O Group | -0.55 |

| O (ester) | Oxygen of Ester -OR Group | -0.48 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as a nucleophile (electron donor), while the LUMO is the lowest-energy orbital available to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. scribd.comrsc.org For this compound, the HOMO is typically localized around the electron-rich oxygen atoms and the α-carbon, while the LUMO is centered on the antibonding π* orbitals of the carbonyl groups.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -10.8 | Indicates electron-donating ability (nucleophilicity). |

| LUMO | -0.5 | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 10.3 | Correlates with chemical stability and reactivity. |

The Hammett equation is a linear free-energy relationship that quantifies the influence of substituents on the reactivity of a molecule in aromatic systems. For aliphatic systems like this compound, the related Taft equation is often more appropriate as it separates polar (electronic), steric, and resonance effects.

To quantify the electronic effect of the α-methoxy group, one could perform a kinetic study on the base-catalyzed hydrolysis of a series of dimethyl 2-substituted-malonates (X-CH(COOCH₃)₂). By plotting the logarithm of the relative reaction rates (log(kₓ/kₕ)) against the substituent's polar constant (σ), a linear relationship can be established. The slope of this line, the reaction constant (ρ), measures the sensitivity of the reaction to the electronic effects of the substituent. A comparison between the methoxy-substituted and a simple alkyl-substituted malonate would directly quantify the electronic contribution of the methoxy group to the stability of the reaction's transition state.

| Substituent (X) | Taft Polar Constant (σ*) | Hypothetical Relative Rate (kₓ/kₕ) | log(kₓ/kₕ) |

|---|---|---|---|

| H | +0.49 | 1.00 | 0.00 |

| CH₃ | 0.00 | 0.20 | -0.70 |

| OCH₃ | +1.81 | 8.50 | 0.93 |

| Cl | +2.96 | 25.0 | 1.40 |

Molecular Dynamics and Conformational Analysis

This compound possesses several single bonds around which rotation can occur, leading to various three-dimensional arrangements or conformations. Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of a molecule, identifying its most stable conformers and the energy barriers between them.

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insight into its dynamic behavior and conformational preferences in different environments (e.g., in various solvents). A systematic conformational search, often using molecular mechanics force fields, can identify the local and global energy minima on the potential energy surface. For this compound, this analysis is crucial for understanding how its shape influences its interaction with other molecules, such as enzymes or chiral catalysts.

| Bond | Description | Influence on Conformation |

|---|---|---|

| Cα - O(methoxy) | Bond between central carbon and methoxy oxygen | Orients the methoxy group relative to the ester groups. |

| Cα - C(carbonyl) | Bonds between central carbon and carbonyl carbons | Controls the relative orientation of the two ester functionalities. |

| C(carbonyl) - O(ester) | Bonds within the ester groups | Affects the positioning of the ester methyl groups. |

Transition State Modeling and Reaction Pathway Energetics

Understanding a chemical reaction mechanism requires characterizing the transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling is uniquely suited for studying these fleeting structures. Using DFT, researchers can locate the geometry of the transition state and calculate its energy.

| Species | Description | Illustrative Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | This compound + Base | 0.0 |

| Transition State (TS) | Structure for proton abstraction | +15.5 |

| Product Complex | Enolate + Conjugate Acid | +5.2 |

| Calculated Activation Energy (Eₐ) | 15.5 kcal/mol |

Prediction of Stereoselectivity and Regioselectivity in Catalyzed and Uncatalyzed Reactions

Many reactions involving this compound can yield multiple stereoisomeric or regioisomeric products. Computational chemistry offers a powerful method for predicting the outcome of such reactions. The product distribution is determined by the relative activation energies of the competing reaction pathways; the pathway with the lowest energy barrier will be the most favored, leading to the major product.

For example, in a chiral-catalyzed reaction, the substrate can approach the catalyst to form two different diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. By modeling these two transition states (TS-R and TS-S) and calculating their respective Gibbs free energies (G), the energy difference (ΔΔG‡ = G(TS-R) - G(TS-S)) can be determined. This energy difference can then be used with the Boltzmann distribution to predict the ratio of the products and, consequently, the enantiomeric excess (ee) of the reaction. This predictive power is invaluable for the rational design of new catalysts and the optimization of reaction conditions.

| Transition State | Pathway | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-R | Leads to (R)-product | 12.5 | ΔΔG‡ = 1.7 kcal/mol, favoring the (S)-product. Predicted ee ≈ 95% S. |

| TS-S | Leads to (S)-product | 10.8 |

Green Chemistry Principles and Sustainable Synthesis Approaches for Dimethyl Methoxymalonate Utilization

Development of Aqueous-Phase Reaction Systems

One of the primary goals of green chemistry is the replacement of volatile and toxic organic solvents with environmentally safer alternatives. Water is an ideal solvent for this purpose due to its non-toxicity, non-flammability, and abundance. The use of aqueous-phase reaction systems for reactions involving dimethyl methoxymalonate has been successfully demonstrated, particularly in the synthesis of complex heterocyclic compounds.

A notable example is the one-pot, multicomponent synthesis of 2H-pyridinyl-2-butenedioate derivatives. nih.gov This reaction efficiently combines this compound, dialkyl acetylenedicarboxylates, and various N-nucleophiles (such as pyridine (B92270) or isoquinoline (B145761) derivatives) in water. nih.gov The use of water as a solvent not only aligns with green chemistry principles but can also influence the reaction's outcome and facilitate a simpler workup. This approach highlights the potential of this compound in sustainable synthetic protocols that minimize the reliance on hazardous organic solvents.

Table 1: Aqueous-Phase Multicomponent Synthesis of 2H-pyridinyl-2-butenedioates An interactive table representing the reactants and conditions for the aqueous-phase synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 (N-Nucleophile) | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Dialkyl acetylenedicarboxylate (B1228247) | Pyridine derivatives | Water | 2H-pyridinyl-2-butenedioate derivatives | nih.gov |

Solvent-Free and Reduced-Solvent Methodologies

An even more advanced green chemistry approach involves conducting reactions under solvent-free conditions or with significantly reduced solvent volumes. These methodologies eliminate solvent-related waste, toxicity, and purification challenges entirely.

Research has shown the feasibility of solvent-free reactions utilizing this compound. For instance, the synthesis of 2H-pyridinyl-2-butenedioate derivatives has been successfully conducted under solvent-free conditions by heating the mixture of this compound and dialkyl acetylenedicarboxylate at 70 °C. researchgate.net This demonstrates that the thermal activation of reactants can be sufficient to drive the reaction to completion without a medium. Other solvent-free syntheses involving this compound have also been reported. modares.ac.ir

In the context of reduced-solvent methods, the use of green solvents like dialkyl carbonates (e.g., dimethyl carbonate) as both reagent and reaction medium represents a sustainable alternative to traditional solvents. frontiersin.org Furthermore, enzyme-catalyzed reactions, which can often be run under solventless conditions, are a growing area of green chemistry. rsc.orgnumberanalytics.com While specific examples for this compound are emerging, the successful solvent-free synthesis of polyesters using the related dimethyl malonate highlights the potential of this strategy. rsc.org

Table 2: Comparison of Reaction Conditions for Synthesis of 2H-pyridinyl-2-butenedioates An interactive table comparing aqueous and solvent-free reaction methodologies.

| Parameter | Aqueous-Phase Method | Solvent-Free Method | Reference |

|---|---|---|---|

| Solvent | Water | None | nih.govresearchgate.net |

| Temperature | Not specified, likely mild conditions | 70 °C | researchgate.net |

| Key Advantage | Utilizes a green, non-toxic solvent | Eliminates solvent waste and simplifies purification | nih.govresearchgate.net |

| Green Principle | Safer Solvents & Auxiliaries | Prevention of Waste | nih.govresearchgate.net |

Enhancement of Atom Economy in Multicomponent Reactions

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Multicomponent reactions (MCRs) are inherently atom-economical because they combine three or more reactants in a single step to form a complex product, minimizing the formation of byproducts. nih.govrsc.org

This compound is a valuable building block in MCRs. The previously mentioned synthesis of 2H-pyridinyl-2-butenedioates from this compound, dialkyl acetylenedicarboxylates, and N-nucleophiles is a classic example of an MCR. nih.gov In this process, a significant portion of the atoms from all three starting materials is integrated into the final heterocyclic structure. nih.gov Such reactions are highly efficient, reduce the number of synthetic steps, and decrease waste generation compared to traditional linear syntheses, making them a preferred strategy in sustainable chemistry. preprints.org The methoxy (B1213986) group on this compound can enhance reactivity and direct selectivity in these complex transformations.

Table 3: Atom Economy in the Multicomponent Synthesis of a 2H-pyridinyl-2-butenedioate An interactive table illustrating the reactants that combine to form a single, complex product, showcasing high atom economy.

| Reactant Type | Example Compound | Role in Reaction | Incorporation into Product | Reference |

|---|---|---|---|---|

| Malonate Derivative | This compound | Nucleophile | Forms part of the butenedioate (B8557255) backbone | nih.gov |

| Activated Alkyne | Dimethyl acetylenedicarboxylate (DMAD) | Electrophile | Forms part of the butenedioate backbone | nih.gov |

| N-Nucleophile | Pyridine | Catalyst and structural component | Forms the pyridinyl ring system | nih.gov |

| Result | Three components combine in one pot to yield a single, highly functionalized product. | | | |

Process Intensification and Continuous Flow Chemistry Applications

Process intensification refers to the development of innovative equipment and techniques that lead to dramatically smaller, safer, and more energy-efficient chemical processes. manetco.be Continuous flow chemistry, where reactants are continuously pumped through a reactor, is a key enabling technology for process intensification. frontiersin.org It offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety compared to traditional batch reactors. frontiersin.orgunito.it

While specific continuous flow applications for this compound are not widely documented, related processes demonstrate significant potential. A patent for the preparation of 4,6-dichloro-5-methoxypyrimidine, a key intermediate, describes a continuous flow process starting from dimethyl malonate (a direct precursor to this compound). google.com This process involves chlorination and subsequent methoxylation steps. The patent highlights the benefits of continuous flow, including the elimination of intermediate purification steps, reduced reaction time, and improved safety and efficiency, which are all hallmarks of green engineering. google.com

Applying these principles, a continuous flow system could be designed for the synthesis of this compound or its direct use in subsequent reactions. Such a system would offer significant advantages in terms of process control, scalability, and waste reduction, fully aligning with the goals of modern, sustainable chemical manufacturing. manetco.befrontiersin.org

Table 4: Advantages of Continuous Flow Processing vs. Batch Processing An interactive table summarizing the general benefits of continuous flow chemistry applicable to the synthesis and use of this compound.

| Feature | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots and gradients. | Excellent, due to high surface-area-to-volume ratio. | frontiersin.orgunito.it |

| Safety | Handling large volumes of reagents poses higher risks. | Smaller reactor volumes improve safety and control. | frontiersin.org |

| Scalability | Often difficult and requires re-optimization. | Simpler to scale by running the process for longer. | unito.it |

| Process Control | Parameters can vary throughout the vessel. | Precise control over temperature, pressure, and time. | manetco.be |

| Waste & Efficiency | Can generate more waste from side reactions and workup. | Often higher yields and purity, reducing waste. | frontiersin.org |

Future Research Directions and Emerging Paradigms in Dimethyl Methoxymalonate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The advancement of chemical synthesis involving dimethyl methoxymalonate is increasingly focused on the development of novel catalytic systems that offer improved selectivity, higher efficiency, and greater environmental compatibility. Research is moving beyond traditional methods to explore a range of new catalysts.

One area of investigation is the use of inexpensive and readily available catalysts for multi-component reactions. For instance, magnesium bromide has been effectively used as a catalyst in the one-pot synthesis of tetrahydropyrimidines under solvent-free conditions, offering excellent yields and short reaction times. chemicalbook.com Another approach involves the use of heterogeneous catalysts, such as Mo-ZrO2, which has demonstrated better catalytic performance than ZrO2 in certain applications. lookchem.com

Furthermore, there is a significant trend towards developing catalyst-free reaction conditions, which simplifies procedures and reduces environmental impact. researchgate.net Efficient, uncatalyzed, three-component reactions have been described for the synthesis of α-aminophosphonates under solvent-free conditions. researchgate.net Similarly, the synthesis of 2H-pyridinyl-2-butenedioate derivatives has been achieved in water, an environmentally benign solvent, without the need for a catalyst. researchgate.netexaly.com These catalyst-free methods are highly valuable for creating functionalized benzothiazole (B30560) derivatives in a single, efficient step. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems in Reactions Involving this compound

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Magnesium Bromide | One-pot synthesis of tetrahydropyrimidines | Inexpensive, readily available, solvent-free conditions, high yields. chemicalbook.com |

| Mo-ZrO2 | General catalysis | Improved catalytic performance over ZrO2. lookchem.com |

| Catalyst-Free | Synthesis of α-aminophosphonates | Environmentally friendly, solvent-free, simplified procedure. researchgate.net |

Discovery of Unprecedented Reaction Pathways and Transformations

A key area of future research lies in the discovery and exploration of unprecedented reaction pathways involving this compound. Its unique structure allows it to participate in a variety of transformations, leading to complex and novel molecular architectures.

One of the most significant areas of discovery has been in multi-component reactions (MCRs). This compound reacts with triphenylphosphine (B44618) and various acetylenic esters, such as alkyl propiolates or dialkyl acetylenedicarboxylates, in a one-pot synthesis to produce stable, ester-containing phosphorus ylides in good yields. researchgate.nettandfonline.com This reaction proceeds under neutral conditions without the need for activation or modification of the reagents. tandfonline.com

These MCRs have also been used to generate complex heterocyclic systems. For example, the reaction of this compound and dialkyl acetylenedicarboxylates in the presence of N-nucleophiles in water yields 2H-pyridinyl-2-butenedioate derivatives. researchgate.netexaly.comthieme-connect.com Theoretical studies have also been employed to understand unprecedented rearrangements observed in some of these complex reactions. exaly.com The zwitterionic intermediates generated in these reactions are key to the formation of a diverse range of heterocyclic compounds. thieme-connect.com

Interactive Data Table: Examples of Novel Reactions with this compound

| Reaction Type | Reactants | Product |

|---|---|---|

| One-pot ylide synthesis | Triphenylphosphine, Alkyl propiolates/Dialkyl acetylenedicarboxylates | Trialkyl/Tetraalkyl 3-(1,1,1-triphenyl-λ5-phosphanylidene)-1-propene-1,1,2-tricarboxylates. tandfonline.com |

| Multi-component reaction | Dialkyl acetylenedicarboxylates, N-Nucleophiles | 2H-pyridinyl-2-butenedioate derivatives. researchgate.netexaly.com |

Integration into Automated and High-Throughput Synthesis Platforms

The characteristics of reactions involving this compound, particularly its role in robust, one-pot, multi-component syntheses, make it an excellent candidate for integration into automated and high-throughput synthesis platforms. These platforms are crucial for modern drug discovery and materials science, enabling the rapid generation and screening of large libraries of compounds.

The efficiency and simplicity of MCRs featuring this compound are highly compatible with the requirements of automated synthesis. researchgate.nettandfonline.com One-pot procedures that combine several reaction steps without the need for isolating intermediates reduce manual handling and are easily adaptable for robotic systems. The ability to perform these reactions under mild or even solvent-free conditions further enhances their suitability for high-throughput applications. chemicalbook.comresearchgate.net By systematically varying the starting materials in these MCRs, vast libraries of structurally diverse molecules, such as phosphorus ylides and complex heterocycles, can be synthesized for biological or material screening. tandfonline.comthieme-connect.com

Potential Applications in Materials Science and Advanced Functional Molecules

Future research is expected to increasingly explore the applications of this compound as a precursor for materials science and the synthesis of advanced functional molecules. Its versatility as a building block allows for the creation of polymers, specialized materials, and complex natural products. smolecule.com

In materials science, this compound has been identified for use in the production of ceramics. A patent describes its use as an ester compound in a slurry composition for manufacturing ceramic green sheets, where it can also function as a plasticizer. google.com Its inclusion helps to promote the debinding of the binder during the sintering process. google.com There is also potential for its use in polymer chemistry, as demonstrated by photochemical studies involving related ylides and precursors in polymerization processes. iastate.edu

Furthermore, this compound serves as a key starting material for complex biomolecules. It is a precursor to methoxymalonic acid, which can be used to generate exotic extender units like (2R)-methoxymalonyl-ACP in polyketide synthesis. core.ac.uk These complex polyketides are a class of natural products with significant biological activity and potential for therapeutic applications. core.ac.uk The ability to synthesize these advanced functional molecules opens avenues for new discoveries in medicine and biochemistry. smolecule.com

常见问题

Q. What are the common synthetic routes for dimethyl methoxymalonate, and how do their efficiencies compare?

this compound is synthesized via two primary routes:

- Route 1 : Reaction of methanol with 2-azidomalonic acid dimethyl ester, yielding ~68% product. This method involves nucleophilic substitution but may require careful control of reaction time and temperature to avoid side reactions.

- Route 2 : Direct functionalization of dimethyl malonate under methoxylation conditions, often using sodium methoxide as a base. This route is simpler but may produce lower yields due to competing ester hydrolysis . Efficiency depends on reagent purity, reaction scale, and optimization of parameters like stoichiometry and solvent selection.

Q. What analytical methods are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR Spectroscopy : Confirm the structure via characteristic peaks (e.g., methoxy protons at ~3.3–3.7 ppm and ester carbonyls at ~165–170 ppm). Integration ratios validate substituent positions.

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and methoxy C-O stretches (~1100 cm⁻¹).

- GC-MS : Assess purity and detect volatile byproducts. A molecular ion peak at m/z 162 (C₆H₁₀O₅) is expected.

- Elemental Analysis : Verify carbon, hydrogen, and oxygen percentages to confirm empirical formula (C₆H₁₀O₅) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as Skin/Irritant Category 2 and Eye Irritant 2A).

- Ventilation : Use fume hoods to minimize inhalation of vapors.